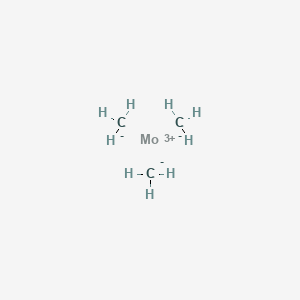![molecular formula C11H23ClN2S B14384123 1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 89949-43-9](/img/structure/B14384123.png)
1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is an organic compound belonging to the class of imidazolium salts. This compound is characterized by the presence of an imidazolium ring substituted with an ethyl group and a pentylsulfanyl methyl group. Imidazolium salts are known for their wide range of applications, particularly in the field of ionic liquids, which are used as solvents and catalysts in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-ethylimidazole with a suitable alkylating agent, such as pentylsulfanyl methyl chloride. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to neutralize the generated hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced under specific conditions to form the corresponding imidazoline derivative.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate, to form different imidazolium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or sodium acetate are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazoline derivatives.
Substitution: Various imidazolium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has several applications in scientific research:
Chemistry: Used as an ionic liquid in catalysis and as a solvent for various organic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable ionic complexes.
Industry: Utilized in electrochemical applications, such as in the development of batteries and supercapacitors.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is primarily based on its ionic nature. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the stability and reactivity of the compound in different environments. The pentylsulfanyl group can also participate in specific interactions, such as forming disulfide bonds with thiol-containing molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-methylimidazolium chloride: Similar structure but lacks the pentylsulfanyl group.
1-Butyl-3-methylimidazolium chloride: Contains a butyl group instead of an ethyl group.
1-Ethyl-3-methylimidazolium bromide: Similar structure but with a bromide ion instead of chloride.
Uniqueness
1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the pentylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable compound in various applications.
Propiedades
Número CAS |
89949-43-9 |
|---|---|
Fórmula molecular |
C11H23ClN2S |
Peso molecular |
250.83 g/mol |
Nombre IUPAC |
1-ethyl-3-(pentylsulfanylmethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C11H22N2S.ClH/c1-3-5-6-9-14-11-13-8-7-12(4-2)10-13;/h7-8H,3-6,9-11H2,1-2H3;1H |
Clave InChI |
BXGSCMGYLRPZSA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSCN1C[NH+](C=C1)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanyl-diphenylstannyl]sulfanyl-3-methylbutanoic acid](/img/structure/B14384043.png)
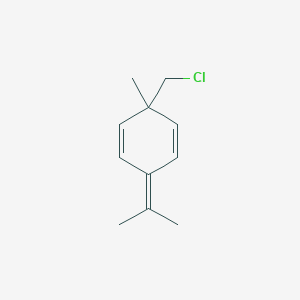



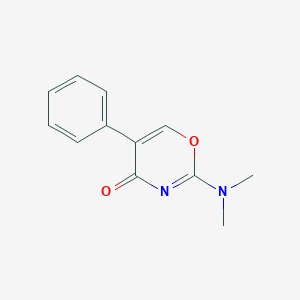
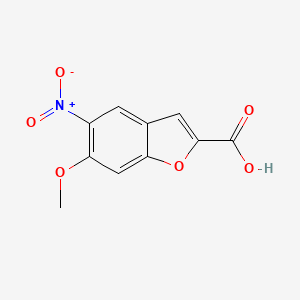
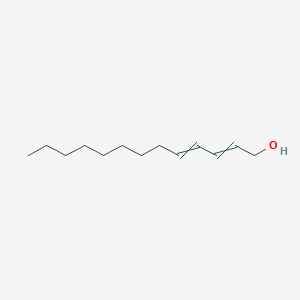
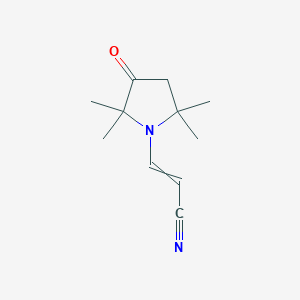
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)
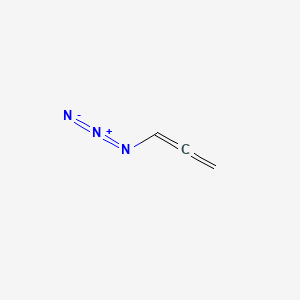

![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)
